molecular formula C8H17NO3Si B14322224 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one CAS No. 112077-11-9

3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B14322224
CAS No.: 112077-11-9
M. Wt: 203.31 g/mol
InChI Key: QNDYEIRGNKNWRL-UHFFFAOYSA-N
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Description

3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is a chemical compound that features a unique combination of an oxazolidinone ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 1,3-oxazolidin-2-one with a trimethylsilylating agent. One common method is the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties.

    Material Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxazolidinone ring can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyl)oxazolidin-2-one
  • 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
  • Methyltris(trimethylsiloxy)silane

Uniqueness

3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

112077-11-9

Molecular Formula

C8H17NO3Si

Molecular Weight

203.31 g/mol

IUPAC Name

3-(1-trimethylsilyloxyethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H17NO3Si/c1-7(12-13(2,3)4)9-5-6-11-8(9)10/h7H,5-6H2,1-4H3

InChI Key

QNDYEIRGNKNWRL-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCOC1=O)O[Si](C)(C)C

Origin of Product

United States

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